2-chlorophenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate
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Overview
Description
2-chlorophenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate is a chemical compound that belongs to the class of triazole derivatives It is characterized by the presence of a chlorophenyl group and a triazole ring attached to a nicotinate moiety
Mechanism of Action
Target of Action
It is known that similar 1,2,4-triazole derivatives have shown promising anticancer activity . They are believed to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .
Mode of Action
It is suggested that similar 1,2,4-triazole derivatives may interact with the aromatase enzyme, leading to inhibition of estrogen production . This could potentially disrupt the growth of estrogen-dependent cancer cells.
Biochemical Pathways
Based on its potential interaction with the aromatase enzyme, it can be inferred that it may affect the estrogen biosynthesis pathway .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chlorophenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate typically involves the reaction of 2-chlorophenyl nicotinate with 1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve a high yield of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions
2-chlorophenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
- 2-chlorophenyl 6-(1H-1,2,4-triazol-1-yl)pyridine
- 2-chlorophenyl 6-(1H-1,2,4-triazol-1-yl)benzene
- 2-chlorophenyl 6-(1H-1,2,4-triazol-1-yl)quinoline
Uniqueness
Compared to similar compounds, 2-chlorophenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate stands out due to its specific structural features, such as the presence of both a chlorophenyl group and a nicotinate moiety.
Properties
IUPAC Name |
(2-chlorophenyl) 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4O2/c15-11-3-1-2-4-12(11)21-14(20)10-5-6-13(17-7-10)19-9-16-8-18-19/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJSFFYIQOWQGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(=O)C2=CN=C(C=C2)N3C=NC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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